molecular formula C10H11ClO2 B8437387 1-(4-Chlorophenoxy)butan-2-one

1-(4-Chlorophenoxy)butan-2-one

Cat. No. B8437387
M. Wt: 198.64 g/mol
InChI Key: HFDNYDCQCIZMOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenoxy)butan-2-one is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenoxy)butan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenoxy)butan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Chlorophenoxy)butan-2-one

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

1-(4-chlorophenoxy)butan-2-one

InChI

InChI=1S/C10H11ClO2/c1-2-9(12)7-13-10-5-3-8(11)4-6-10/h3-6H,2,7H2,1H3

InChI Key

HFDNYDCQCIZMOZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)COC1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Oxalylchloride (1.0 ml, 0.011 mmol) is added to a solution of dimethylsulfoxide (DMSO) (1.7 ml, 0.022 mol) in methylenechloride (20 ml) at −60° C. 1-(4-Chlorophenoxy)-butan-2-ol (2.0 g, 0.01 mol) is added in one portion. After 15 minutes triethylamine (7 ml, 0.05 mol) is added and the reaction temperature is allowed to warm up and reach 0° C. The mixture is diluted with diethylether and washed repeatedly with brine. The organic phase is dried, filtered evaporated to give the 1-(4-chlorophenoxy)-butane-2-one.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
1-(4-Chlorophenoxy)-butan-2-ol
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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